![molecular formula C10H14N2O2 B3860554 N-(3-nitrobenzyl)-2-propanamine CAS No. 90390-05-9](/img/structure/B3860554.png)
N-(3-nitrobenzyl)-2-propanamine
Overview
Description
“N-(3-nitrobenzyl)-2-propanamine” is a compound that likely contains a benzene ring substituted with a nitro group (-NO2) and a benzyl group, which is further connected to a 2-propanamine group. The presence of these functional groups can influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of similar compounds often involves nitration reactions, where a nitro group is introduced to the benzene ring . The attachment of the 2-propanamine group might be achieved through nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of “N-(3-nitrobenzyl)-2-propanamine” would likely show the benzene ring’s planar structure, the linear shape of the nitro group, and the tetrahedral geometry around the nitrogen in the 2-propanamine group .Chemical Reactions Analysis
Compounds with nitrobenzene structures can undergo various reactions. The nitro group can be reduced to an amine group, and the benzene ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-nitrobenzyl)-2-propanamine” would be influenced by its functional groups. For instance, the presence of the nitro group might increase the compound’s reactivity. The compound’s solubility could be affected by the polar nitro group and the nonpolar benzene ring .Mechanism of Action
Safety and Hazards
Future Directions
Future research could explore the synthesis, properties, and potential applications of “N-(3-nitrobenzyl)-2-propanamine”. This could include investigating more efficient synthesis methods, studying the compound’s reactivity, or exploring its use in the production of pharmaceuticals or other chemicals .
properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)11-7-9-4-3-5-10(6-9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKELDPMQVANRBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238133 | |
Record name | Benzenemethanamine, N-(1-methylethyl)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90390-05-9 | |
Record name | Benzenemethanamine, N-(1-methylethyl)-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N-(1-methylethyl)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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